Photolysis Quantum Yield: 4-DCNB vs. α-CNB
The α,4-DCNB-caged D-aspartate derivative (synthesised from 4-(carboxymethyl)-3-nitrobenzoic acid as the key precursor) exhibits a photolysis quantum yield Φ = 0.14 ± 0.01 at pH 7.0, which is approximately 25% lower than the quantum yield of the α-CNB-caged aspartate reference compound 2b [1]. Both compounds were evaluated under identical conditions: 308 nm laser irradiation (10 ns pulses, 10 mJ), 100 mM phosphate buffer at pH 7.0, 22 °C, with quantum yield determined by the transient absorption method monitoring aci-nitro intermediate formation at 430 nm [1]. This moderate reduction in quantum yield must be weighed against the substantial gain in hydrophilicity (see Evidence_Item 2) when selecting a caging chromophore for aqueous biological systems.
| Evidence Dimension | Photolysis quantum yield (Φ) at pH 7.0 |
|---|---|
| Target Compound Data | Φ = 0.14 ± 0.01 (α,4-DCNB-aspartate 12a) |
| Comparator Or Baseline | Φ ≈ 0.19 (α-CNB-aspartate 2b; derived from the reported 25% difference) |
| Quantified Difference | Φ(4-DCNB) is ~25% lower than Φ(α-CNB) |
| Conditions | 308 nm laser, 10 ns pulses, 10 mJ, 100 mM phosphate buffer pH 7.0, 22 °C, transient UV/Vis spectroscopy at 430 nm |
Why This Matters
The quantum yield determines the fraction of absorbed photons that produce bioactive release; researchers must know this value to calculate the precise light dosage required for a desired concentration jump in physiological experiments, making it a critical selection parameter distinct from other caging chromophores.
- [1] Schaper, K., Mobarekeh, S. A. M., & Grewer, C. (2002). Synthesis and photophysical characterization of a new, highly hydrophilic caging group. European Journal of Organic Chemistry, (6), 1037–1046. Table 1 and text p. 1040–1041. DOI: 10.1002/1099-0690(200203)2002:6<1037::AID-EJOC1037>3.0.CO;2-4 View Source
